5-(Dimethoxymethyl)-2-fluorobenzaldehyde
Overview
Description
5-(Dimethoxymethyl)-2-fluorobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the second position and a dimethoxymethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorobenzaldehyde derivative.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Catalysts: Employing efficient catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(Dimethoxymethyl)-2-fluorobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Formation of 5-(Dimethoxymethyl)-2-fluorobenzoic acid.
Reduction: Formation of 5-(Dimethoxymethyl)-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-(Dimethoxymethyl)-2-fluorobenzaldehyde serves as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological systems.
Medicine:
Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the benzaldehyde core, affecting its reactivity and interactions with other molecules. The dimethoxymethyl group can also play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
5-(Methoxymethyl)-2-fluorobenzaldehyde: Similar structure but with a single methoxy group instead of a dimethoxymethyl group.
2-Fluorobenzaldehyde: Lacks the dimethoxymethyl substitution.
5-(Dimethoxymethyl)benzaldehyde: Lacks the fluorine substitution.
Uniqueness:
Electronic Effects: The presence of both the fluorine atom and the dimethoxymethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions.
Versatility: The compound’s structure allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-(dimethoxymethyl)-2-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-6,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACLZSTLHQPNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)F)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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